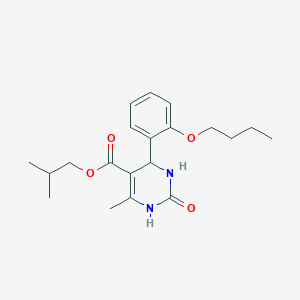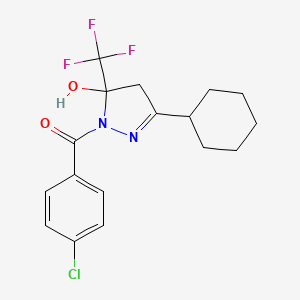![molecular formula C17H26ClNO6 B5103832 N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)
N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate, commonly known as Carvedilol, is a β-blocker medication used to treat heart failure and high blood pressure. It was first approved by the FDA in 1995 and has since become an important drug in the treatment of cardiovascular diseases.
作用機序
Carvedilol is a non-selective β-blocker that works by blocking β1 and β2 adrenergic receptors. It also has α1-blocking activity. By blocking these receptors, Carvedilol reduces the heart rate, cardiac output, and blood pressure. It also reduces the workload on the heart and improves left ventricular function. Carvedilol also has antioxidant properties that may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Carvedilol has a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, which leads to a reduction in heart rate, cardiac output, and blood pressure. It also reduces the production of reactive oxygen species and improves endothelial function. Carvedilol has been shown to reduce the risk of arrhythmias and sudden cardiac death in patients with heart failure.
実験室実験の利点と制限
Carvedilol is a well-studied drug that has been extensively used in clinical trials. It is readily available and has a relatively low cost. However, Carvedilol has a short half-life and requires multiple dosing throughout the day. It is also known to cause side effects such as fatigue, dizziness, and hypotension.
将来の方向性
There are several future directions for Carvedilol research. One area of interest is its potential neuroprotective effects. Carvedilol has been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. Another area of interest is the use of Carvedilol in combination with other drugs. Carvedilol has been studied in combination with angiotensin-converting enzyme inhibitors and angiotensin receptor blockers for the treatment of heart failure. Finally, there is interest in the use of Carvedilol for the treatment of other diseases, such as Parkinson's disease and chronic obstructive pulmonary disease.
Conclusion:
Carvedilol is a β-blocker medication that has been extensively studied for its effects on cardiovascular diseases. It has a well-established mechanism of action and has been shown to be effective in reducing blood pressure and improving left ventricular function in patients with heart failure. Carvedilol also has potential neuroprotective effects and may have applications in the treatment of other diseases.
合成法
Carvedilol is synthesized through a multistep process that involves the reaction of 2-chloro-5-methylphenol with 2-bromoethylamine hydrobromide to form 2-(2-chloro-5-methylphenoxy)ethylamine. This compound is then reacted with 2-(2-chloroethoxy)ethanol to form N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine, which is then converted to the oxalate salt form.
科学的研究の応用
Carvedilol has been extensively studied for its effects on cardiovascular diseases. It has been shown to improve left ventricular function in patients with heart failure and reduce the risk of hospitalization and death. Carvedilol has also been found to be effective in reducing blood pressure in patients with hypertension. In addition, Carvedilol has been studied for its potential neuroprotective effects and its ability to reduce oxidative stress.
特性
IUPAC Name |
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2.C2H2O4/c1-12-5-6-13(16)14(11-12)19-10-9-18-8-7-17-15(2,3)4;3-1(4)2(5)6/h5-6,11,17H,7-10H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTJYKFYWBCUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5103751.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5103762.png)

![N-isopropyl-1'-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5103780.png)
![N-[2-(tert-butylthio)ethyl]-N'-phenylthiourea](/img/structure/B5103781.png)
![butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5103782.png)
![methyl 4-chloro-3-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5103797.png)

![2-methyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1-propanamine](/img/structure/B5103817.png)

![4,4'-[(3-bromo-4,5-dihydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5103827.png)

![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5103855.png)